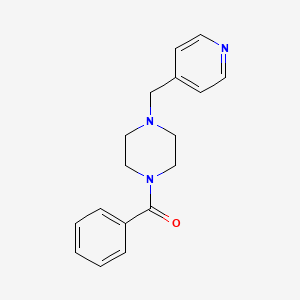
1-benzoyl-4-(4-pyridinylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-4-(4-pyridinylmethyl)piperazine, also known as BzPIP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-(4-pyridinylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitters and signaling pathways. In neuroscience, this compound has been shown to increase the levels of serotonin and dopamine in the brain, which are known to regulate mood and behavior. In cancer research, this compound has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. In immunology, this compound has been shown to inhibit the production of pro-inflammatory cytokines by modulating the activity of various immune cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In neuroscience, this compound has been shown to increase the levels of serotonin and dopamine in the brain, which are known to regulate mood and behavior. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In immunology, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-benzoyl-4-(4-pyridinylmethyl)piperazine has several advantages for lab experiments, including its high solubility in water and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity and its limited stability in certain solvents. Therefore, it is important to optimize the experimental conditions when using this compound in lab experiments.
Future Directions
There are several future directions for research on 1-benzoyl-4-(4-pyridinylmethyl)piperazine. In neuroscience, future studies could focus on the effects of this compound on other neurotransmitters and signaling pathways, as well as its potential therapeutic applications in other psychiatric disorders. In cancer research, future studies could focus on the development of this compound derivatives with improved efficacy and reduced toxicity. In immunology, future studies could focus on the role of this compound in modulating the immune response in various disease states, such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 1-benzoyl-4-(4-pyridinylmethyl)piperazine involves the reaction of 4-(4-pyridinylmethyl)piperazine with benzoyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a strong acid. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
1-benzoyl-4-(4-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In immunology, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
phenyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(16-4-2-1-3-5-16)20-12-10-19(11-13-20)14-15-6-8-18-9-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVKDAUCCSMJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

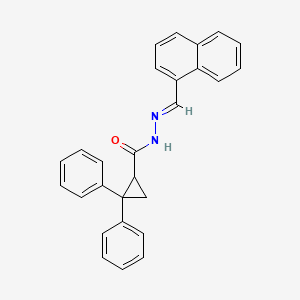
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)

![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)
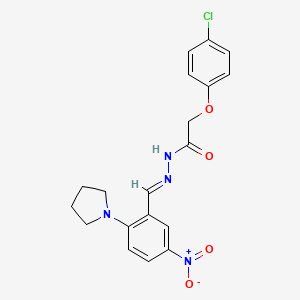
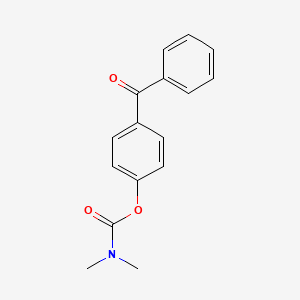
![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)
![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)
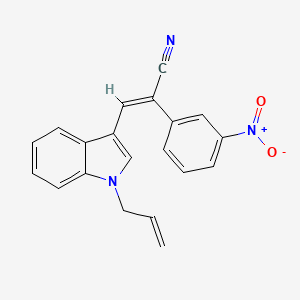
![N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)